molecular formula C11H7FOS B1336787 5-(2-Fluorophenyl)thiophene-2-carbaldehyde CAS No. 886508-80-1

5-(2-Fluorophenyl)thiophene-2-carbaldehyde

Cat. No. B1336787
CAS RN: 886508-80-1
M. Wt: 206.24 g/mol
InChI Key: OOEYZMUCJTYAFJ-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)thiophene-2-carbaldehyde is a chemical compound with the empirical formula C11H7FOS . It has a molecular weight of 206.24 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde can be represented by the SMILES string Fc1ccccc1-c2ccc(C=O)s2 . The InChI key for this compound is OOEYZMUCJTYAFJ-UHFFFAOYSA-N .

Scientific Research Applications

Comprehensive Analysis of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde Applications

Medicinal Chemistry Biologically Active Compounds: Thiophene-based analogs, such as 5-(2-Fluorophenyl)thiophene-2-carbaldehyde, are of significant interest in medicinal chemistry due to their potential as biologically active compounds. They are crucial for medicinal chemists to develop advanced compounds with diverse biological effects .

Antimicrobial Activity: These compounds have shown promise in antimicrobial applications. Their structural properties allow for the synthesis of derivatives that can be potent against various microbial strains .

Analgesic and Anti-inflammatory Uses: Thiophene derivatives are also explored for their analgesic and anti-inflammatory properties, providing potential new avenues for pain and inflammation management .

Antihypertensive Effects: Research indicates that certain thiophene derivatives may possess antihypertensive effects, which could be beneficial in treating high blood pressure conditions .

Antitumor Activity: The structural framework of thiophene-based compounds lends itself to antitumor activity, making them candidates for cancer treatment research .

Material Science Corrosion Inhibitors: Beyond medicinal applications, these compounds are investigated for their role as corrosion inhibitors, which is vital in extending the life of metals .

Electronics Light-Emitting Diodes (LEDs): In the field of electronics, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs), contributing to advancements in display technology .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

5-(2-fluorophenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEYZMUCJTYAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)thiophene-2-carbaldehyde

CAS RN

886508-80-1
Record name 5-(2-fluorophenyl)thiophene-2-carbaldehyde
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